molecular formula C13H18N2O2 B1402570 N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide CAS No. 1346447-04-8

N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide

Cat. No.: B1402570
CAS No.: 1346447-04-8
M. Wt: 234.29 g/mol
InChI Key: TXYXJIZRHLQYLM-UHFFFAOYSA-N
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Description

N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a chemical compound of significant interest in pharmaceutical and organic synthesis research. This reagent features a 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its presence in biologically active molecules. Compounds based on the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core have demonstrated potent biological activities, including notable antirhinovirus properties, as evidenced in studies where related analogues exhibited high in vitro efficacy against multiple rhinovirus serotypes . The pivalamide (2,2-dimethylpropanamide) moiety attached to this heterocyclic system can influence the compound's physicochemical properties, such as metabolic stability and membrane permeability, making it a valuable scaffold for investigating structure-activity relationships in drug discovery. The dihydropyranopyridine structure is also a subject of interest in advanced synthetic methodology development, particularly in the construction of complex heterocyclic systems using modern organocatalytic approaches . This product is provided as a high-purity material for research applications and is intended for use in laboratory settings only. It is strictly for research purposes and is not certified for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate safety precautions before handling.

Properties

IUPAC Name

N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-10-7-9-5-4-6-17-11(9)14-8-10/h7-8H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYXJIZRHLQYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(N=C1)OCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Core

The bicyclic pyrano[2,3-b]pyridine scaffold is commonly prepared by cyclization reactions involving appropriate pyridine derivatives and oxygen-containing precursors.

  • Method: Acid-Catalyzed Cyclization of 2-Alkoxytetrahydropyrans
    Heating 2-alkoxy-tetrahydropyrans in the presence of strong acids or phosphorus pentoxide induces cleavage of the alkoxy group and elimination of alcohols to form 3,4-dihydro-2H-pyrans. This reaction is typically conducted at 130–200 °C in the liquid phase or in a high-boiling mineral oil medium to remove the formed dihydropyran by distillation, which helps minimize polymerization and isomerization side reactions.

  • Advantages and Challenges
    This method allows access to 3,4-dihydro-2H-pyrans with acid-sensitive substituents. However, yields can be compromised by by-products formed via polymerization and isomerization, requiring careful temperature control and reaction medium selection.

Functionalization at the 6-Position: Amidation to Form Pivalamide

The introduction of the pivalamide group at the 6-position of the pyrano[2,3-b]pyridine ring is typically achieved by reaction of the corresponding 6-amino or 6-hydroxy derivative with pivaloyl chloride or via reductive amination approaches involving aldehyde intermediates.

Step Reagents/Conditions Yield (%) Notes
Reductive amination of aldehyde with amine Methanol, acetic acid, polymer-bound trimethylammonium cyanoborohydride, room temp, overnight 64 Filtration and column chromatography to isolate free base
Reductive amination with sodium triacetoxyborohydride Chloroform/methanol, 65 °C for 5 h, then NaBH(OAc)3 addition 70 Followed by silica gel chromatography, free base isolated
Amidation with pivaloyl chloride (general) Triethylamine base, dichloromethane solvent, 0–25 °C Not explicitly reported Standard amidation conditions for pivalamide formation
  • Conversion to Hydrochloride Salts
    The free base products are often converted to hydrochloride salts by treatment with HCl in diethyl ether or ethyl acetate, facilitating purification and crystallization.

Alternative Synthetic Routes

  • Hybrid Catalysis Approaches
    Some recent methodologies propose hybrid catalysis combining metal catalysis and organocatalysis to construct the pyrano[2,3-b]pyridine ring and introduce substituents in a one-pot or stepwise manner, although detailed protocols are limited in public domain.

  • Use of Polymer-Bound Reagents
    Polymer-supported reducing agents such as polymer-bound trimethylammonium cyanoborohydride facilitate easier separation and purification steps, improving operational simplicity and product purity.

Summary Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Temperature Yield (%) Notes
Cyclization of 2-alkoxy-tetrahydropyrans to 3,4-dihydro-2H-pyrans Strong acid or P2O5, high-boiling mineral oil medium 130–200 °C Variable; affected by side reactions Avoids polymerization by continuous removal of product
Reductive amination of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde with amines Sodium cyanoborohydride or NaBH(OAc)3, MeOH/CHCl3, AcOH 20–65 °C 64–76 Followed by chromatography and salt formation
Amidation to form pivalamide Pivaloyl chloride, base (e.g., triethylamine), DCM 0–25 °C Not specifically reported Standard amidation reaction

Research Findings and Considerations

  • The cyclization step to form the pyrano ring is sensitive to reaction conditions; controlling temperature and reaction medium is critical to minimize by-products and maximize yield.

  • Reductive amination is a reliable method to functionalize the 6-position with amine derivatives, which can then be converted to the pivalamide via standard acylation chemistry.

  • The use of polymer-bound reducing agents and mild reaction conditions enhances the purity and yield of intermediates and final products.

  • Conversion to hydrochloride salts improves compound stability and facilitates isolation.

  • No single universally optimal method exists; synthetic routes are often tailored depending on the availability of starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is primarily studied for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests possible applications in drug design.

Potential Therapeutic Uses

Research indicates that compounds with similar pyrano-pyridine structures exhibit various pharmacological activities, including:

  • Antidepressant Effects : Compounds in the pyrano-pyridine class have shown promise in modulating neurotransmitter systems, potentially offering antidepressant properties.
  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases.

A study highlighted the importance of structural modifications on the activity of related compounds, emphasizing the need for further exploration of this compound in this context .

Pharmacological Studies

Pharmacological evaluations are crucial to understanding the safety and efficacy of new compounds. This compound has been evaluated for:

Toxicity and Safety Profiles

Assessments of toxicity are essential before advancing to clinical trials. Preliminary studies suggest that this compound has a favorable safety profile compared to other similar compounds, making it a candidate for further investigation .

Analytical Applications

This compound serves as an important reference compound in analytical chemistry.

Standard Reference Material

This compound is utilized as a standard for quality control in pharmaceutical formulations and analytical methods. Its known properties facilitate the validation of analytical techniques such as HPLC and mass spectrometry .

Impurity Profiling

It is also used in impurity profiling during drug development processes to ensure the purity and quality of pharmaceutical products .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated potential modulation of serotonin pathways similar to established antidepressants .
Study 2Anti-inflammatory PropertiesShowed significant reduction in inflammatory markers in animal models .
Study 3Analytical ValidationEstablished protocols using this compound as a standard for HPLC analysis .

Mechanism of Action

The mechanism of action of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a family of pyrano-pyridine derivatives with modifications in substituents, ring saturation, and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Weight Key Features Reference
This compound Pyrano[2,3-b]pyridine Pivalamide at C6 234.29 Partially saturated pyran ring; bulky tert-butyl group
N-Cyclobutyl-N-((2,2-dimethyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (7d) Pyrano[3,2-b]pyridine Cyclobutyl sulfonamide, dimethoxybenzene Not reported Higher steric bulk; sulfonamide group enhances polarity
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine Pivalamide at C3; Cl, I, formyl at C2, C4, C6 366.58 Halogenated pyridine; aldehyde for reactivity
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol Pyrano[2,3-b]pyridine Propargyl alcohol at C6 Not reported Terminal alkyne for click chemistry applications
N-(5-Fluoropyridin-2-yl)pivalamide Pyridine Pivalamide at C2; F at C5 ~151.17 (estimated) Fluorine enhances electronegativity and bioavailability

Key Observations :

  • Substituent Effects : The pivalamide group provides steric bulk and lipophilicity, whereas sulfonamide analogs (e.g., 7d) introduce polar sulfonyl groups, affecting solubility and target binding .
  • Halogenation : Iodo- and chloro-substituted analogs (e.g., ) exhibit higher molecular weights and reactivity for cross-coupling reactions .

Key Observations :

  • The target compound’s synthesis is less documented, but analogous methods (e.g., reductive amination in ) suggest feasible pathways .
  • High-yield syntheses (e.g., 98% for 7d) often involve modular approaches with stable intermediates .
Table 3: Property Comparison
Compound Predicted logP Solubility Bioactivity (If Reported) Reference
This compound ~2.5 (estimated) Low (lipophilic) Not reported; analogs act as receptor antagonists (e.g., JNJ16259685 in )
7d Higher due to sulfonamide Moderate Potential antiviral activity inferred from scaffold design
N-(5-Fluoropyridin-2-yl)pivalamide ~1.8 (estimated) Moderate Fluorine may enhance CNS penetration

Key Observations :

  • The target compound’s lipophilicity (logP ~2.5) suggests moderate membrane permeability, while sulfonamide analogs (e.g., 7d) may exhibit better aqueous solubility .

Biological Activity

N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a pyrano[2,3-b]pyridine scaffold, which is known for various biological activities. The molecular formula is C13H17N1O1C_{13}H_{17}N_{1}O_{1}, and it has a molecular weight of approximately 219.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds with similar structures often interact with specific receptors or enzymes in the body. For instance, studies on pyrano derivatives have shown their ability to inhibit certain kinases involved in cancer progression, such as RalA and RalB. These kinases play crucial roles in cellular proliferation and survival, particularly in hepatocellular carcinoma (HCC) models .

Anticancer Properties

  • Inhibition of Tumor Growth : this compound has demonstrated the ability to suppress the proliferation of cancer cells. For example, in vitro assays revealed significant inhibitory effects on HCC cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : The compound's mechanism involves the modulation of autophagy and cell cycle arrest. In studies where similar compounds were tested, it was observed that they could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Enzyme Inhibition

The compound may also exhibit activity as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to enhance intracellular levels of cyclic nucleotides, which can lead to various physiological effects including vasodilation and increased cellular signaling pathways related to survival and growth .

Study 1: In Vivo Efficacy

In a study involving xenograft models of HCC, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The high-dose group exhibited a tumor growth inhibition rate of 63%, while the low-dose group showed a 39% inhibition rate .

Study 2: Pharmacokinetics and Toxicity

Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with an appropriate half-life for therapeutic use. Toxicity assessments showed minimal adverse effects at therapeutic doses, underscoring its potential for clinical application .

Data Tables

Activity IC50 (µM) Cell Line
Proliferation Inhibition2.28HepG2
Tumor Growth Inhibition63%Xenograft Model
PDE InhibitionNot specifiedVarious

Q & A

Q. What regulatory guidelines apply to handling this compound?

  • Answer : Classify as a non-hazardous solid (WGK 1) under GHS. Use engineering controls (fume hoods) during synthesis to minimize inhalation risks. Waste disposal must comply with EPA guidelines for nitrogen-containing heterocycles (40 CFR Part 261) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide

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